2-(2-(Dimethylamino)ethyl)aniline

Vue d'ensemble

Description

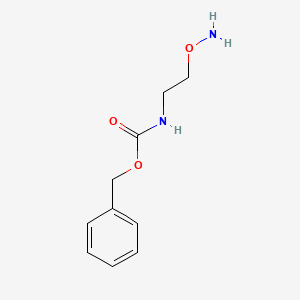

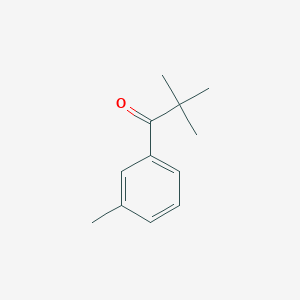

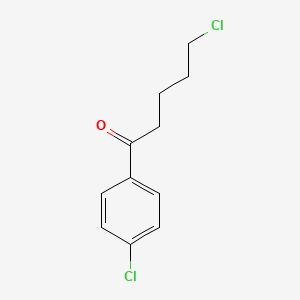

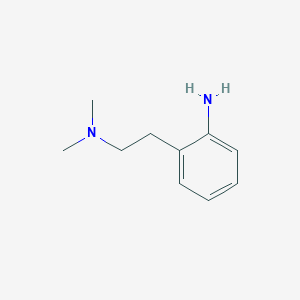

2-(2-(Dimethylamino)ethyl)aniline is an organic compound with the molecular formula C10H16N2 . It is also known by its IUPAC name 2-[2-(dimethylamino)ethoxy]aniline .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to an ethyl chain, which is further attached to a dimethylamino group . The InChI code for this compound is 1S/C10H16N2/c1-12(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8,11H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known to be a powder at room temperature . The exact values for its density, boiling point, and melting point are not provided .Applications De Recherche Scientifique

Tetrylenes Chelated by Hybrid Amido-Amino Ligand

Research has explored the reaction of 2-[(dimethylamino)methyl]aniline with various agents, leading to the formation of compounds with potential applications in materials science and catalysis. The study detailed the synthesis and structural characterization of germanium, tin, and lead derivatives of 2-[(dimethylamino)methyl]aniline, indicating its role in developing new materials with unique properties (Vaňkátová et al., 2011).

Catalytic Applications

A novel method involving the trifluoroacetylation of anilines, including derivatives of 2-(2-(Dimethylamino)ethyl)aniline, using ethyl trifluoroacetate catalyzed by 4-dimethylaminopyridine was developed. This method showcases the compound's utility in selective organic synthesis processes, offering high yields under developed conditions (Prashad et al., 2000).

Reversal of Selectivity in Organic Reactions

Aniline's reaction with 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts was investigated, revealing a full reversal of selectivity based on the reaction conditions. This study illustrates the compound's role in understanding and manipulating chemical selectivity, a crucial aspect of synthetic chemistry (Tripathi et al., 2017).

Biomedical and Polymer Applications

Research into the hydrolysis of polymers based on 2-(dimethylamino)ethyl acrylates demonstrates the potential of derivatives of this compound in developing responsive polymeric materials. These materials have applications in biomedicine and environmental technology, highlighting the compound's significance in creating smart materials (Ros et al., 2018).

Molecular Switches and Sensors

A derivative of this compound was used to construct a V-type molecule capable of forming [2]pseudorotaxanes with cucurbit[7]uril. This study presents an application in molecular switches and sensors, where the compound contributes to the reversible switching mechanism, altering the solution's color based on the protonation state of the aniline group (Zhang et al., 2009).

Mécanisme D'action

Target of Action

It is known that amines, such as 2-(2-(dimethylamino)ethyl)aniline, can interact with various biological targets due to their basic nature .

Mode of Action

Like other organic amines, it is expected to act as a weak base . This means it can accept protons (H+) from other substances, potentially influencing the pH of its environment and interacting with various biological targets.

Biochemical Pathways

It is known that amines can participate in a variety of biochemical reactions due to their basic nature .

Pharmacokinetics

For instance, amines are generally well-absorbed due to their ability to exist as both charged and uncharged species, which can influence their distribution and excretion .

Result of Action

As an amine, it may influence various biological processes through its interactions with different targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine, potentially influencing its interactions with biological targets .

Safety and Hazards

Propriétés

IUPAC Name |

2-[2-(dimethylamino)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXXEJQDOXRHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510633 | |

| Record name | 2-[2-(Dimethylamino)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3478-92-0 | |

| Record name | 2-[2-(Dimethylamino)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.